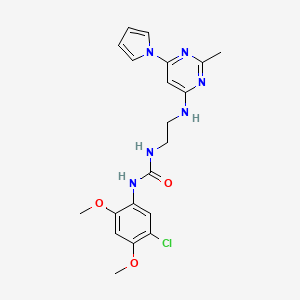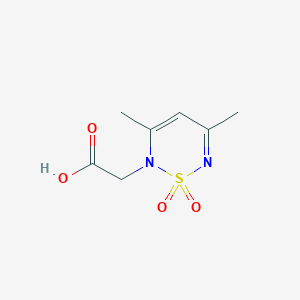
N-苄基-N-(4-氟-1,3-苯并噻唑-2-基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a carboxamide group
科学研究应用
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
Target of Action
The primary target of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, which disrupts its normal function and leads to its inhibition .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The result of the action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s ability to cause disease, making the compound a potential candidate for the treatment of tuberculosis .
生化分析
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Temporal Effects in Laboratory Settings
The temporal effects of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in laboratory settings are not yet fully known. It is known that benzothiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide at different dosages in animal models are not yet fully known. It is known that benzothiazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is involved in are not yet fully known. It is known that benzothiazole derivatives can interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide within cells and tissues are not yet fully known. It is known that benzothiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and any effects on its activity or function are not yet fully known. It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Reduced benzothiazole derivatives
Substitution Products: Substituted benzothiazole derivatives
相似化合物的比较
Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also features a benzothiazole ring and exhibits similar biological activities.
2-arylbenzothiazoles: These compounds are known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a benzothiazole ring, which confer distinct electronic and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-9-15-17(14)21-19(25-15)22(12-13-6-2-1-3-7-13)18(23)16-10-5-11-24-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOYMRABUBSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2524220.png)
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
![2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2524231.png)
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)
![2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2524235.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)


